1-Benzyl-3-pyrrolidinol
Overview
Description
Synthesis Analysis
The synthesis of related compounds to 1-Benzyl-3-pyrrolidinol involves multi-step synthetic routes. For instance, the enantioselective synthesis of a related compound involved nine steps, starting with chiral auxiliaries to construct the stereogenic centers (Zaponakis & Katerinopoulos, 2001). Another study improved the synthesis of (S)-1-benzyl-3-pyrrolidinol from L-malic acid and benzylamine, using a solvent-free melting reaction followed by a reduction process (Qiu, Wei, & Lu, 2011).
Molecular Structure Analysis
The molecular structure of 1-Benzyl-3-pyrrolidinol and related compounds has been elucidated using various spectroscopic techniques. For example, in the synthesis and characterization of a Co(III) complex with a related ligand, the molecular structure was determined using X-ray crystallography, showing specific coordination patterns and hydrogen bonding interactions (Amirnasr, Schenk, & Meghdadi, 2002).
Chemical Reactions and Properties
1-Benzyl-3-pyrrolidinol and its analogs participate in various chemical reactions, including cycloadditions and metathesis, to yield complex heterocyclic structures. For instance, substituted chromones underwent [3+2] cycloadditions with nonstabilized azomethine ylides to produce 1-benzopyrano[2,3-c]pyrrolidines, showcasing the compound's reactivity in constructing pyrrolidine-fused systems (Sosnovskikh, Kornev, Moshkin, & Buev, 2014).
Scientific Research Applications
Chiral Building Block in Pharmaceutical Synthesis
1-Benzyl-3-pyrrolidinol serves as a critical chiral building block in pharmaceutical synthesis. Its efficient production, with high enantiometric excess and yield, has been achieved using the resting-cell reaction of Geotrichum capitatum and by the action of NAD(+)-dependent alcohol dehydrogenase (Yamada-Onodera, Fukui, & Tani, 2007). Additionally, a gene encoding N-benzyl-3-pyrrolidinol dehydrogenase, essential for its production, was cloned from Geotrichum capitatum and expressed in Escherichia coli, resulting in significant yields of (S)-N-benzyl-3-pyrrolidinol (Yamada-Onodera, Kojima, Takase, & Tani, 2007).
Synthesis Improvement and Spectral Studies
Improvements in the synthesis of (S)-1-benzyl-3-pyrrolidinol, starting from L-malic acid and benzylamine, have been reported. This process, involving a melting reaction and reduction with sodium borohydride-iodine, was analyzed using IR spectra, leading to the identification of intermediate compounds and optimized reaction conditions (Qiu, Wei, & Lu, 2011).
Enzymatic Optical Resolution and Synthesis of Derivatives
The enzymatic optical resolution of racemic N-benzyl-3-pyrrolidinol was investigated, demonstrating that lipase Amano P can selectively acetylate only one enantiomer. This discovery opens up avenues for chemically inverting the remaining enantiomer to achieve high yields and enantiomeric excess (Horiguchi & Mochida, 1995).
Key Intermediate in Antibiotic Synthesis
1-Benzyl-3-pyrrolidinol is used as a key intermediate in synthesizing specific fluoroquinolone antibiotics, demonstrating its utility in creating compounds targeting respiratory tract infections, including multidrug-resistant organisms. The synthesis involved catalytic asymmetric hydrogenation and stereoselective substitution reactions (Lall et al., 2012).
Role in the Synthesis of Calcium Antagonists
The compound also plays a role in synthesizing calcium antagonists, as shown by the creation of enantiomers for a specific dihydropyridine compound. The study detailed the synthesis process and evaluated the binding affinity and vasodilating activity of these compounds (Tamazawa et al., 1986).
Anticancer and Antimicrobial Metallopharmaceutical Agents
1-Benzyl-3-pyrrolidinol-based complexes show potential as anticancer and antimicrobial agents. Palladium complexes demonstrated strong antiproliferative activity against various human tumor cells, while gold and silver complexes exhibited significant antimicrobial properties (Ray et al., 2007).
Safety And Hazards
1-Benzyl-3-pyrrolidinol is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing suitable protective equipment, washing hands and face thoroughly after handling, and using only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for 1-Benzyl-3-pyrrolidinol are not mentioned in the search results, it is a useful intermediate in the synthesis of various drugs . Its use in the preparation of potent calcium antagonists suggests potential applications in the development of cardiovascular medications .
properties
IUPAC Name |
1-benzylpyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMXOIAIYXXXEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70998682 | |
Record name | 1-Benzylpyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70998682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-pyrrolidinol | |
CAS RN |
775-15-5 | |
Record name | 1-(Phenylmethyl)-3-pyrrolidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=775-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Benzyl)pyrrolidin-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000775155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzylpyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70998682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(benzyl)pyrrolidin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.157 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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